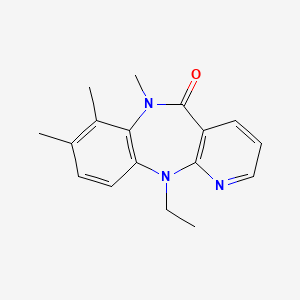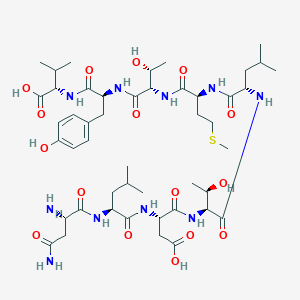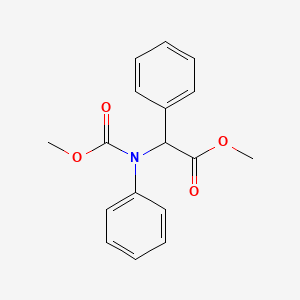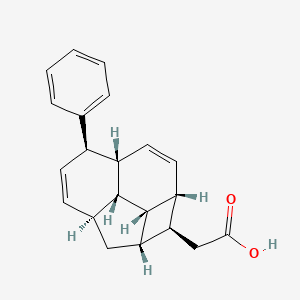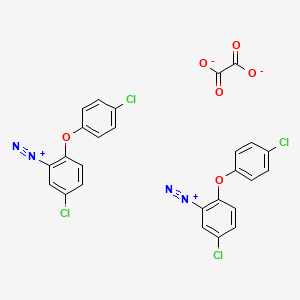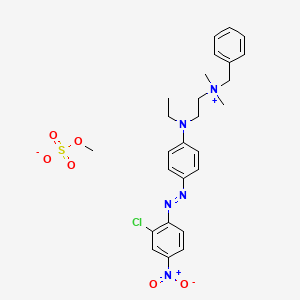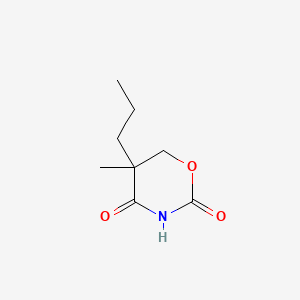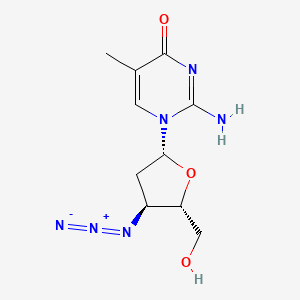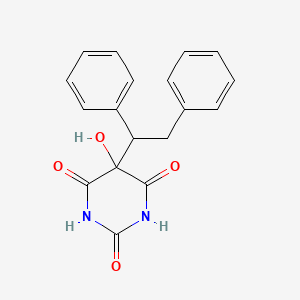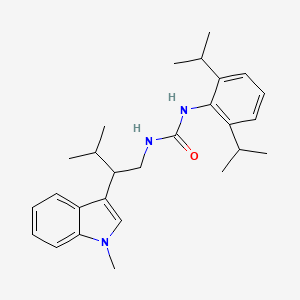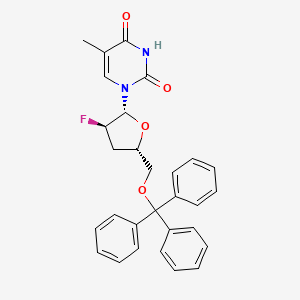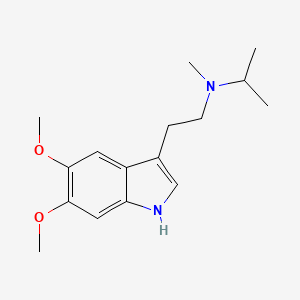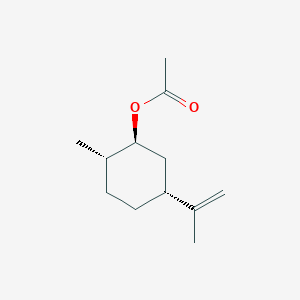
Isodihydrocarveol acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isodihydrocarveol acetate is an organic compound with the molecular formula C₁₂H₂₀O₂ and a molecular weight of 196.2860 g/mol . It is a derivative of isodihydrocarveol, where the hydroxyl group is esterified with acetic acid. This compound is known for its pleasant odor and is used in various applications, including fragrances and flavorings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Isodihydrocarveol acetate can be synthesized through the esterification of isodihydrocarveol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid or pyridine. The reaction typically occurs under reflux conditions to ensure complete conversion of the starting material.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents is carefully controlled to ensure the purity and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: Isodihydrocarveol acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to isodihydrocarveol and acetic acid.
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert this compound to other derivatives with different functional groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Isodihydrocarveol and acetic acid.
Oxidation: Various oxidized derivatives of this compound.
Reduction: Reduced derivatives with different functional groups.
Aplicaciones Científicas De Investigación
Isodihydrocarveol acetate has several scientific research applications, including:
Chemistry: Used as a starting material or intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the production of fragrances, flavorings, and other consumer products.
Mecanismo De Acción
The mechanism of action of isodihydrocarveol acetate involves its interaction with various molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, leading to specific biochemical effects. The exact pathways and targets can vary depending on the context and application of the compound.
Comparación Con Compuestos Similares
Isodihydrocarveol acetate can be compared with other similar compounds, such as:
- Dihydrocarvyl acetate
- Neoiso-dihydrocarveol acetate
- Neo-dihydro carveol acetate
Uniqueness: this compound is unique due to its specific ester structure and the resulting properties, such as its odor and reactivity. Compared to its analogs, it may exhibit different chemical and biological behaviors, making it valuable for specific applications.
Propiedades
Número CAS |
220329-20-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
[(1S,2S,5R)-2-methyl-5-prop-1-en-2-ylcyclohexyl] acetate |
InChI |
InChI=1S/C12H20O2/c1-8(2)11-6-5-9(3)12(7-11)14-10(4)13/h9,11-12H,1,5-7H2,2-4H3/t9-,11+,12-/m0/s1 |
Clave InChI |
TUSIZTVSUSBSQI-WCQGTBRESA-N |
SMILES isomérico |
C[C@H]1CC[C@H](C[C@@H]1OC(=O)C)C(=C)C |
SMILES canónico |
CC1CCC(CC1OC(=O)C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


